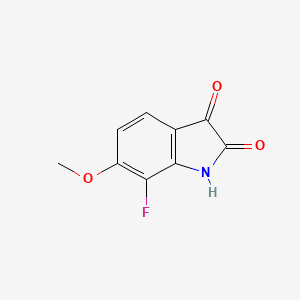

7-Fluoro-6-methoxyindoline-2,3-dione

Description

Chemical Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized within the indole alkaloid family. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-fluoro-6-methoxy-1H-indole-2,3-dione, reflecting its structural characteristics and substitution pattern. The Chemical Abstracts Service has assigned this compound the registry number 1180497-43-1, providing a unique identifier for chemical databases and research applications.

The structural framework consists of a bicyclic system comprising a benzene ring fused to a five-membered lactam ring, with the characteristic 2,3-dione functionality that defines the isatin class. The compound's molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation: COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F, which precisely describes the connectivity and arrangement of atoms within the molecule.

Table 1: Fundamental Chemical Properties of this compound

The compound exhibits multiple synonymous designations in chemical literature, including this compound, 7-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, and 7-fluoro-6-methoxy-1H-indole-2,3-dione, all referring to the identical chemical entity. This nomenclatural diversity reflects the compound's presence across various research contexts and chemical databases.

Historical Context of Fluorinated Isatin Derivatives

The development of fluorinated isatin derivatives traces its origins to the foundational discovery of isatin itself by Otto Linné Erdmann and Auguste Laurent in 1840, who first isolated this heterocyclic compound as an oxidation product of indigo dye using nitric acid and chromic acids. This seminal discovery established the groundwork for subsequent investigations into isatin chemistry and the eventual development of substituted derivatives.

The systematic exploration of fluorinated isatin derivatives emerged significantly later, driven by the recognition that fluorine substitution could profoundly alter the biological and chemical properties of organic compounds. Isatin derivatives have demonstrated remarkable versatility in synthetic chemistry, serving as precursors for drug synthesis and exhibiting diverse biological activities including anti-cancer, anti-bacterial, and anti-diabetic properties. The introduction of fluorine atoms into the isatin framework represents a strategic approach to modulating these properties while potentially enhancing metabolic stability and bioavailability.

The specific development of this compound and related compounds reflects the broader trend toward rational drug design and structure-activity relationship studies. Research has demonstrated that fluorinated isatin derivatives can exhibit enhanced biological activities compared to their non-fluorinated counterparts, with fluorine substitution often improving selectivity and potency in various therapeutic applications. The emergence of compounds like this compound represents the culmination of decades of synthetic methodology development and structure-property relationship understanding.

Significance in Heterocyclic Chemistry

This compound exemplifies the profound significance of heterocyclic compounds in contemporary chemistry, particularly in the context of medicinal chemistry and pharmaceutical research. Heterocyclic compounds containing nitrogen atoms, such as this fluorinated isatin derivative, represent an essential class of organic molecules that exhibit unique electronic properties and reactivity patterns due to the presence of heteroatoms within their ring systems.

The isatin scaffold itself possesses exceptional versatility in chemical transformations, functioning as both an electrophile and a nucleophile depending on reaction conditions. This dual reactivity stems from the presence of an aromatic ring, a ketone functionality, and a gamma-lactam moiety within a single molecular framework. The addition of fluorine and methoxy substituents to this core structure introduces additional complexity and opportunities for selective chemical modifications.

Fluorine substitution in heterocyclic compounds has gained particular prominence due to fluorine's unique properties, including its high electronegativity, small atomic size, and strong carbon-fluorine bond. These characteristics can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine at the 7-position in this compound represents a deliberate design choice that can modulate the compound's electronic distribution and steric environment.

The methoxy substituent at the 6-position contributes additional functionality through its electron-donating properties and potential for hydrogen bonding interactions. This combination of fluorine and methoxy substitution creates a unique electronic environment that can influence both chemical reactivity and biological activity. Such carefully designed substitution patterns demonstrate the sophisticated approach modern synthetic chemists employ to optimize molecular properties for specific applications.

Position in the Isatin Derivative Family

This compound occupies a distinctive position within the extensive family of isatin derivatives, characterized by its specific substitution pattern and resulting chemical properties. The isatin derivative family encompasses a vast array of compounds with modifications at various positions around the indoline-2,3-dione core, including N-substituted, C2-substituted, C3-substituted, and multiply substituted variants.

Table 2: Comparative Analysis of Selected Isatin Derivatives

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| Isatin | Unsubstituted | C8H5NO2 | 147.13 | 91-56-5 |

| 7-Fluoroisatin | 7-Fluoro | C8H4FNO2 | 165.12 | 317-20-4 |

| 6-Fluoro-7-methyl isatin | 6-Fluoro-7-methyl | C9H6FNO2 | 179.15 | 57817-03-5 |

| This compound | 7-Fluoro-6-methoxy | C9H6FNO3 | 195.15 | 1180497-43-1 |

Within this family, this compound represents a relatively complex derivative featuring dual substitution with both halogen and alkoxy functional groups. This substitution pattern distinguishes it from simpler derivatives such as 7-fluoroisatin, which contains only fluorine substitution, and places it among the more sophisticated members of the isatin family.

The compound's position within the isatin derivative family is further defined by its synthetic accessibility and potential applications. Unlike some isatin derivatives that serve primarily as synthetic intermediates, this compound represents a target compound with potential standalone applications in medicinal chemistry research. Its dual substitution pattern provides multiple sites for potential intermolecular interactions, making it particularly valuable for structure-activity relationship studies and drug discovery efforts.

The systematic study of isatin derivatives has revealed that substitution patterns significantly influence biological activity, with fluorinated derivatives often exhibiting enhanced properties compared to their non-fluorinated analogs. The specific positioning of substituents around the isatin core can dramatically alter binding affinity, selectivity, and metabolic stability. In this context, this compound represents an important member of the family that combines the beneficial effects of fluorine substitution with the additional functionality provided by the methoxy group.

Research into isatin derivatives has demonstrated their utility as precursors for various biologically active compounds, including 2-oxindoles, tryptanthrin, and indirubins. The versatility of the isatin scaffold in chemical transformations, combined with the specific electronic and steric effects introduced by fluorine and methoxy substitution, positions this compound as a valuable synthetic intermediate and potential lead compound for further medicinal chemistry investigations.

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWINKHZAKGPMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxyindoline-2,3-dione (Isatin derivative)

- Method : Cyclization of substituted anilines with polyphosphoric acid (PPA).

- Conditions : Heating at 55–80 °C for 10 minutes to 1 hour.

- Yields :

- 82% yield at 55 °C for 1 hour with PPA.

- 27% yield at 80 °C for 10 minutes with PPA.

- Procedure : The substituted aniline (compound 15) is stirred with PPA, followed by quenching with ice and extraction with ethyl acetate. The product is isolated as a red solid after washing and drying.

- Reference Data :

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 82 | PPA, 55 °C, 1 h | Stirring, ice quench, extraction, drying |

| 27 | PPA, 80 °C, 10 min | Lower yield, rapid reaction |

Fluorination Strategies

- Direct Fluorination : Electrophilic fluorination methods on pre-formed indoline-2,3-dione derivatives are common but require careful control to avoid over-fluorination or side reactions.

- Use of Fluorinated Precursors : Incorporation of fluorine via fluorinated aniline or indole precursors before cyclization.

- Example : Synthesis of 5-(trifluoromethoxy)indoline-2,3-dione via nucleophilic substitution and cyclization has been reported, which can be adapted for 7-fluoro substitution by appropriate positional isomerism.

Alkylation and Methoxylation

- Methylation of Hydroxy Groups : Potassium carbonate and iodomethane in dimethylformamide (DMF) at 50–60 °C for several hours effectively introduce methoxy groups.

- Example : Methylation of 5-trifluoromethoxy-1H-indole-2,3-dione using K2CO3 and iodomethane yielded 1-methyl-5-trifluoromethoxyindoline-2,3-dione with 90% yield after reflux and workup.

| Reagent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| K2CO3, Iodomethane | DMF | 50–60 °C | 3 h | 90 | 1-methyl-5-trifluoromethoxyindoline-2,3-dione |

(Adapted from Güzel et al., 2008)

Experimental Data Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with PPA | Polyphosphoric acid | 55–80 °C | 10 min–1 h | 27–82 | Higher yield at lower temperature and longer time |

| Methylation (Methoxylation) | K2CO3, Iodomethane, DMF | 50–60 °C | 3 h | 90 | Efficient alkylation of hydroxy groups |

| Fluorination | Fluorinated precursors or electrophilic fluorinating agents | Variable | Variable | Variable | Requires regioselective control |

Research Findings and Analytical Characterization

- Spectroscopic Analysis : The synthesized compounds are characterized by ^1H NMR, ^13C NMR, mass spectrometry (MS), and elemental analysis to confirm substitution patterns and purity.

- X-ray Crystallography : Single-crystal X-ray diffraction has been used to confirm the structure and conformations of fluorinated indoline-2,3-dione derivatives.

- Yields and Purity : High yields (up to 90%) have been reported for methylation steps, while cyclization yields vary depending on conditions and substituents.

Chemical Reactions Analysis

7-Fluoro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into different indoline derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: This compound is investigated for its role as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated, alkylated, and alkoxylated indoline-2,3-dione derivatives. Table 1 summarizes their substituents, molecular weights, and calculated lipophilicity (ClogP):

*ClogP estimated using fragment-based methods (e.g., methodology).

Key Observations :

- The methoxy group in this compound reduces lipophilicity (ClogP ~1.2) compared to methyl or chloro substituents (ClogP ~1.5–1.8). This may enhance aqueous solubility and bioavailability.

Pharmacological Activity

Receptor Affinity and Selectivity

highlights that indoline-2,3-dione derivatives exhibit distinct receptor-binding profiles compared to benzoxazolone-based analogs:

- Sigma-1 (σ₁) Receptor : Indoline-2,3-dione derivatives (e.g., unsubstituted or 7-fluoro analogs) show low σ₁ affinity (Ki >800 nM) compared to benzoxazolones (Ki ~2.6–30 nM).

- Sigma-2 (σ₂) Receptor : The same derivatives display moderate σ₂ affinity (Ki ~42–3000 nM) with high selectivity (σ₁/σ₂ ratio >72).

Anthelmintic Activity

While this compound lacks reported anthelmintic data, structurally related piperazine-2,3-dione derivatives () show potent activity against Enterobius vermicularis and Fasciola hepatica. The improved lipophilicity (ClogP) of these analogs correlates with enhanced parasite growth inhibition.

Biological Activity

7-Fluoro-6-methoxyindoline-2,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its interaction with biological targets, particularly the EP3 receptor. This article delves into the biological activity of this compound, summarizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C9H6FNO3

- Molecular Weight : 195.15 g/mol

- CAS Number : 1180497-43-1

The primary target of this compound is the EP3 receptor , a subtype of prostaglandin E receptors. The interaction with this receptor leads to several biological effects:

- Inhibition of Gastric Acid Secretion : The compound has been shown to inhibit gastric acid secretion, which is crucial for digestive health. This action is mediated through the EP3 receptor, influencing gastric physiology and potentially offering therapeutic benefits for conditions like peptic ulcers.

-

Impact on Biochemical Pathways : The interaction with the EP3 receptor affects multiple pathways involved in:

- Digestion

- Nervous system function

- Renal reabsorption

- Uterine contraction activity.

Cellular Effects

The compound influences various cellular processes through its action on signaling pathways and gene expression. Notably, it has been observed to:

- Modulate cell signaling pathways that affect cellular metabolism.

- Influence gene expression related to digestive processes and other physiological functions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 6-Methoxyindoline-2,3-dione | Lacks fluorine; different reactivity and activity |

| 7-Fluoroindoline-2,3-dione | Lacks methoxy group; altered solubility |

| 7-Methoxyindoline-2,3-dione | Similar structure but without fluorine |

The presence of both fluorine and methoxy groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Research studies have explored the biological activities of indoline derivatives similar to this compound. For instance:

- Acetylcholinesterase Inhibition : A study demonstrated that certain indoline derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE), which is vital for treating Alzheimer's disease. Although this study did not focus directly on this compound, it highlights the potential for indoline derivatives in neuroprotection .

- Anticancer Activity : Research into related compounds has shown promising results in cancer cell line studies where indoline derivatives exhibited cytotoxic effects against various cancer types. This suggests that similar compounds may possess anticancer properties worth investigating further.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: How is structural confirmation achieved for this compound?

Answer:

Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Fluorine and methoxy groups split signals. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while fluorine deshields adjacent carbons .

- HRMS : Exact mass confirms molecular formula (e.g., C₉H₇FNO₃ requires m/z 208.0412) .

- Melting point : Reported range 192–196°C (lit. value) serves as a purity indicator .

Advanced: How can contradictory spectral data (e.g., unexpected coupling constants) be resolved for fluorinated indoline-diones?

Answer:

Fluorine’s electronegativity and spin-½ nature complicate NMR interpretation. Strategies include:

- ²D NMR (COSY, HSQC) : Resolves overlapping signals caused by fluorine-proton coupling (e.g., ³J₆F-₇H ~8–10 Hz) .

- Computational modeling : DFT calculations predict chemical shifts and coupling patterns for comparison .

- Isotopic labeling : Synthesizing ¹⁹F-labeled analogs can clarify exchange effects in dynamic systems .

Advanced: What methodologies optimize regioselectivity in electrophilic substitutions of this compound?

Answer:

The methoxy group at C6 directs electrophiles to C5 or C7 via resonance/inductive effects. To enhance selectivity:

- Lewis acid catalysis : BF₃·Et₂O stabilizes transition states for C5 substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nitration at C5, while nonpolar solvents may yield C7 products .

- Steric blocking : Protecting the diketone moiety with boronic esters reduces undesired side reactions .

Q. Table 2: Directed Electrophilic Substitution

| Electrophile | Position | Conditions | Reference |

|---|---|---|---|

| NO₂⁺ | C5 | BF₃·Et₂O, DMF, 0°C | |

| Br₂ | C7 | CHCl₃, 25°C |

Advanced: How do solvent and pH affect the stability of this compound in biological assays?

Answer:

- Aqueous stability : Limited solubility (0.022 g/L in water) necessitates DMSO or ethanol cosolvents. Hydrolysis of the diketone occurs at pH > 8, forming carboxylic acid derivatives .

- Biological buffers : Phosphate buffers (pH 7.4) with <1% DMSO maintain integrity for 24 hours at 25°C .

- Light sensitivity : UV exposure degrades the indoline core; assays require amber vials .

Advanced: What strategies reconcile discrepancies in reported biological activities of fluorinated indoline-diones?

Answer:

Variations in bioactivity often stem from:

- Purity differences : HPLC purity >97% (e.g., ) vs. commercial samples with impurities .

- Assay conditions : Acetylcholinesterase inhibition assays vary in substrate concentration and incubation time .

- Metabolic stability : Fluorine improves metabolic resistance, but methoxy groups may undergo demethylation in vivo .

Q. Recommendations :

- Validate purity via LC-MS.

- Standardize assay protocols (e.g., IC₅₀ under identical pH/temperature).

- Conduct metabolite profiling using hepatic microsomes .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; R43 risk) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (PEL <1 mg/m³) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular docking : Predicts binding affinity for target proteins (e.g., kinases) using AutoDock Vina .

- Reaction databases : SciFinder and Reaxys provide analogous transformations for fluorinated indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.